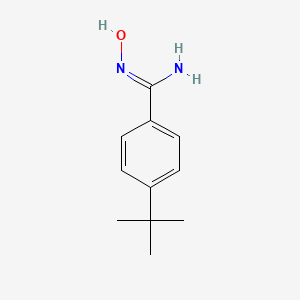4-tert-Butylbenzamidoxime
CAS No.:
Cat. No.: VC16570645
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16N2O |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 4-tert-butyl-N'-hydroxybenzenecarboximidamide |
| Standard InChI | InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(12)13-14/h4-7,14H,1-3H3,(H2,12,13) |
| Standard InChI Key | QUCZBZUPJKDIRP-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)/C(=N/O)/N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=NO)N |
Introduction
4-tert-Butylbenzamidoxime, also known as 4-tert-butyl-N'-hydroxybenzenecarboximidamide, is a chemical compound with the molecular formula C11H16N2O. It has a molecular weight of 192.26 g/mol . This compound is recognized by several synonyms, including 4-tert-Butylbenzamidoxime, 4-(tert-Butyl)-N-hydroxybenzimidamide, and 4-tert-Butyl-N-hydroxy-benzamidine .
Synthesis and Preparation
While specific synthesis routes for 4-tert-Butylbenzamidoxime are not detailed in the available literature, compounds with similar structures often involve condensation reactions or the use of coupling reagents like EDCI and HOBt, as seen in the synthesis of related compounds . For precise synthesis methods, consulting specialized chemical synthesis literature or databases is recommended.
Safety and Hazards
The safety data for 4-tert-Butylbenzamidoxime indicates potential hazards, including skin irritation, serious eye irritation, and respiratory tract irritation, as classified under the GHS system . Handling this compound requires appropriate protective measures to mitigate these risks.
| Hazard Code | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Environmental Impact
While specific environmental impact data for 4-tert-Butylbenzamidoxime is not readily available, compounds with similar structures may have varying degrees of biodegradability and environmental persistence. For instance, related compounds like 4-tert-butylphenol have been studied for their biodegradation pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume